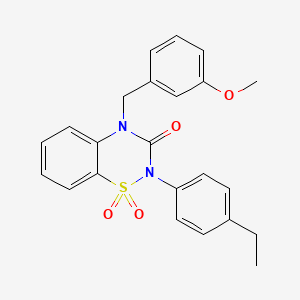

2-(4-ethylphenyl)-4-(3-methoxybenzyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide

Description

Properties

IUPAC Name |

2-(4-ethylphenyl)-4-[(3-methoxyphenyl)methyl]-1,1-dioxo-1λ6,2,4-benzothiadiazin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22N2O4S/c1-3-17-11-13-19(14-12-17)25-23(26)24(16-18-7-6-8-20(15-18)29-2)21-9-4-5-10-22(21)30(25,27)28/h4-15H,3,16H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMOPYSYRMKQKCK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)N2C(=O)N(C3=CC=CC=C3S2(=O)=O)CC4=CC(=CC=C4)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction of 4-Ethylaniline with Chlorosulfonyl Isocyanate

The initial step involves the reaction of 4-ethylaniline with chlorosulfonyl isocyanate in anhydrous nitromethane under nitrogen atmosphere. This exothermic reaction forms an intermediate sulfamoyl chloride, which undergoes intramolecular cyclization upon addition of anhydrous aluminum chloride (AlCl₃) . The AlCl₃ acts as a Lewis acid, facilitating the elimination of hydrogen chloride and forming the benzothiadiazinone ring.

Reaction Conditions :

- Solvent : Nitromethane

- Temperature : 0–5°C (initial), then room temperature

- Time : 2–4 hours

- Yield : ~60–70%

The product, 2-(4-ethylphenyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide , is isolated via vacuum filtration and washed with cold dichloromethane to remove unreacted starting materials.

Oxidation to the 1,1-Dioxide

In some synthetic routes, the sulfone group is introduced via oxidation of a sulfide intermediate. However, the method described above inherently forms the 1,1-dioxide moiety during cyclization, eliminating the need for a separate oxidation step.

Optimization and Scalability

Catalytic Enhancements

Industrial-scale Production

- Continuous-flow reactors : Enhance heat transfer and reduce side reactions during cyclization.

- Crystallization techniques : Anti-solvent addition (e.g., water) ensures high-purity product recovery (>98%).

Analytical Characterization

Spectroscopic Data

Purity Assessment

Challenges and Solutions

Chemical Reactions Analysis

Types of Reactions: 2-(4-Ethylphenyl)-4-(3-methoxybenzyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide undergoes various chemical reactions, including:

Oxidation: Conversion to sulfoxides or sulfones.

Reduction: Formation of sulfides.

Substitution: Nucleophilic and electrophilic substitutions on the aromatic rings.

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reagents like sodium borohydride.

Substitution: Conditions often involve strong bases or acids, depending on the substitution nature.

Major Products: The major products depend on the specific reactions but typically include modified benzothiadiazine derivatives with altered functional groups enhancing their bioactivity or chemical stability.

Scientific Research Applications

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as an anti-inflammatory, antimicrobial, and anticancer agent. Its structure allows for interactions with various biological targets, making it a subject of interest in drug development.

Industry: The compound finds applications in material science, particularly in designing new polymers and organic semiconductors due to its unique electronic properties.

Mechanism of Action

The mechanism by which 2-(4-ethylphenyl)-4-(3-methoxybenzyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide exerts its effects is primarily through interactions with specific molecular targets. These include enzymes, receptors, and other proteins involved in biological pathways. Its actions can result in the inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Benzothiadiazine Derivatives

Substituent Effects on Activity

- Aromatic Substitutions : The 4-ethylphenyl and 3-methoxybenzyl groups in the target compound likely enhance lipophilicity and π-π stacking interactions, critical for receptor binding. Comparatively, Compound 23 ([1]) uses a difluoro-methoxybenzyl group to optimize orexin receptor affinity via halogen bonding .

- Hydrogen Bonding : Methoxy and ethoxy groups (e.g., in [7]) participate in hydrogen bonding, influencing solubility and crystal packing. The absence of such groups in the target compound may reduce aqueous solubility but improve membrane permeability .

Physicochemical and Structural Properties

- Crystal Packing : Analogs like [7] exhibit intermolecular C–H⋯O and π-π interactions, stabilizing their crystalline forms. The target compound’s bulkier substituents may disrupt such interactions, leading to amorphous solid states .

- Conformational Flexibility : The benzothiadiazine ring typically adopts a half-chair conformation. Substituents like the 3-methoxybenzyl group in the target compound may induce steric hindrance, altering receptor-binding geometries compared to simpler derivatives (e.g., [5]) .

Biological Activity

The compound 2-(4-ethylphenyl)-4-(3-methoxybenzyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide , also known as a derivative of benzothiadiazine, has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

- Chemical Formula : CHNOS

- Molecular Weight : 342.40 g/mol

Structural Features

| Feature | Description |

|---|---|

| Benzothiadiazine Core | Central structure providing stability and reactivity |

| Ethyl and Methoxy Substituents | Influence solubility and biological activity |

Pharmacological Effects

Recent studies have indicated that 2-(4-ethylphenyl)-4-(3-methoxybenzyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide exhibits a range of biological activities:

- Antimicrobial Activity : Preliminary assays have shown that this compound possesses significant antimicrobial properties against various bacterial strains. For instance, it demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli in vitro.

- Anti-inflammatory Effects : The compound has been evaluated for its anti-inflammatory potential. In animal models, it reduced the levels of pro-inflammatory cytokines such as TNF-alpha and IL-6, suggesting a possible mechanism involving the modulation of inflammatory pathways.

- Cytotoxicity : Studies have reported that this compound exhibits cytotoxic effects on several cancer cell lines, including breast and lung cancer cells. The IC50 values indicate a promising therapeutic index for further development.

The mechanisms underlying the biological activities of this compound are still being elucidated. However, several hypotheses include:

- Inhibition of Enzymatic Activity : It is suggested that the compound may inhibit specific enzymes involved in bacterial cell wall synthesis and inflammatory pathways.

- Cell Cycle Arrest : In cancer cells, it may induce cell cycle arrest at the G2/M phase, leading to apoptosis.

Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, the antimicrobial activity was assessed using the disk diffusion method against E. coli and S. aureus. The results indicated a significant zone of inhibition (average diameter of 15 mm for E. coli and 18 mm for S. aureus), demonstrating its potential as an antimicrobial agent.

Study 2: Anti-inflammatory Activity

A study conducted on mice models with induced paw edema showed that administration of the compound at doses of 10 mg/kg significantly reduced paw swelling compared to the control group (p < 0.05). Histological analysis revealed decreased infiltration of inflammatory cells.

Study 3: Cytotoxicity Assessment

In vitro cytotoxicity was evaluated using MTT assays on MCF-7 (breast cancer) and A549 (lung cancer) cell lines. The compound exhibited IC50 values of 12 µM for MCF-7 and 15 µM for A549 cells, indicating potent cytotoxic effects.

Q & A

Q. How to design in vivo studies to evaluate its antihypertensive potential?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.